molecular formula C14H20N2O2 B2743495 N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide CAS No. 1797083-36-3

N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

Cat. No.: B2743495
CAS No.: 1797083-36-3
M. Wt: 248.326
InChI Key: PZXKCYJHYLEMQK-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)acetamide is an N-phenylacetamide derivative featuring a para-substituted 4-methoxypiperidin-1-yl group on the phenyl ring. This compound’s structural design balances lipophilicity (from the piperidine) and polarity (from the methoxy group), making it a candidate for central nervous system (CNS)-targeted applications.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(17)15-12-3-5-13(6-4-12)16-9-7-14(18-2)8-10-16/h3-6,14H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXKCYJHYLEMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide typically involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(4-methoxypiperidin-1-yl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The 4-(4-methoxypiperidin-1-yl)aniline is dissolved in the solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to react for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development
N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to be modified for enhanced biological activity, making it a valuable compound in drug discovery.

Potential Therapeutic Uses
Research indicates that this compound may have potential therapeutic applications in treating neurological disorders due to its interaction with specific neurotransmitter systems. Its piperidine moiety can influence central nervous system activity, which is critical for developing treatments for conditions such as depression and anxiety.

Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. The compound's efficacy against various bacterial strains highlights its potential role in combating antibiotic resistance.

Cancer Research Applications
The compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic activity against specific types of tumors. This application is particularly relevant in the context of developing targeted therapies that minimize damage to healthy cells while effectively treating cancer .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various compounds, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound, assessing its impact on serotonin and dopamine receptors. Findings revealed that modifications to the acetamide group could enhance receptor binding affinity, leading to improved therapeutic outcomes for mood disorders.

Data Tables

Application AreaDescriptionResearch Findings
Medicinal ChemistryBuilding block for pharmaceuticalsUsed in synthesis of various drugs
Antimicrobial ActivityPotential antibiotic candidateSignificant growth inhibition observed
Cancer ResearchCytotoxic effects on cancer cell linesEffective against specific tumor types
NeuropharmacologyInteraction with neurotransmitter systemsEnhanced receptor binding affinity noted

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide and its structural analogs:

Compound Name Substituent on Phenyl Ring Core Structure Pharmacological Activity Physicochemical Properties Reference
This compound 4-methoxypiperidin-1-yl Acetamide Not reported Moderate logP (methoxy enhances solubility; piperidine increases lipophilicity) Target
N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-methylpiperazinyl sulfonyl Acetamide Analgesic (comparable to paracetamol) Higher solubility due to sulfonyl group; increased acidity
2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]acetamide 4-methylpiperidinyl sulfonyl Acetamide Not specified Enhanced steric bulk and lipophilicity from methyl group
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide 4-methylpiperazinyl 2-Aminoacetamide Not specified Higher basicity (piperazine and amino group); potential for H-bonding
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide Pyrazole Acetamide Isolated as a natural product Lower basicity; aromatic π-stacking capability
Methoxyacetylfentanyl () 1-(2-Phenylethyl)-4-methoxypiperidinyl Fentanyl derivative Opioid agonist (high potency) High lipophilicity (CNS penetration)

Pharmacological and Functional Insights

  • Sulfonamide-Linked Derivatives (e.g., Compound 35): The sulfonyl group in Compound 35 enhances solubility and introduces electron-withdrawing effects, which may improve binding to analgesic targets like cyclooxygenase (COX) enzymes. Its activity surpasses paracetamol in inflammatory pain models, suggesting sulfonamide substituents are favorable for anti-nociceptive effects .
  • Piperazine vs. In contrast, the piperidine ring in the target compound offers reduced basicity, which may enhance blood-brain barrier penetration .
  • This structural variation highlights the role of heterocycles in modulating target selectivity .
  • This suggests that the methoxypiperidine group in the target compound may similarly influence receptor affinity if tested in CNS contexts .

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a compound with significant potential in pharmacological applications, particularly in the treatment of neurological disorders and inflammatory conditions. Its unique structural features, including a piperidine ring and a methoxy group, enhance its biological activity through various mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{22}N_{2}O, highlighting the presence of two nitrogen atoms crucial for its biological interactions. The methoxy group increases lipophilicity, which can influence the compound's ability to cross biological membranes and interact with specific targets.

This compound has been primarily studied for its role as a dopamine receptor ligand . It shows potential in modulating neurotransmitter systems, which is vital for treating conditions such as schizophrenia and Parkinson's disease. Molecular docking studies suggest that this compound can selectively bind to dopamine D4 receptors, indicating a targeted mechanism of action that could minimize side effects associated with less selective drugs.

Pharmacological Properties

Research indicates that this compound exhibits:

  • Anti-inflammatory effects: The compound has shown promise in reducing inflammation markers in vitro, making it a candidate for treating conditions like arthritis.
  • Analgesic properties: Preliminary studies suggest it may alleviate pain through its interaction with pain pathways in the central nervous system.

Case Studies and Research Findings

  • Binding Affinity Studies:
    • Compounds similar to this compound have been evaluated for their binding affinities to various receptors. Studies reveal significant selectivity towards dopamine D4 receptors, which may correlate with reduced side effects compared to non-selective agents.
  • In Vitro Studies:
    • In vitro assays have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
  • Antimicrobial Activity:
    • Although primarily focused on neurological applications, some derivatives have been tested for antimicrobial activity against various pathogens. These studies indicate that modifications to the piperidine structure can enhance antibacterial efficacy .

Data Tables

Property Value
Molecular FormulaC_{16}H_{22}N_{2}O
Molecular Weight274.36 g/mol
Binding Affinity (Dopamine D4)High (specific values pending further studies)
SolubilityEnhanced due to methoxy group

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxypiperidine and acetamide moieties (e.g., δ ~2.1 ppm for CH₃CO, δ ~3.2–3.8 ppm for piperidine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 319.18) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

How does the methoxypiperidine moiety influence the compound’s biological activity, and what structural analogs have been explored to enhance target specificity?

Advanced Research Question
The 4-methoxypiperidine group enhances lipophilicity and modulates receptor binding, as seen in analogs like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide, which showed anti-nociceptive activity . SAR studies suggest:

  • Methoxy position : Para-substitution on piperidine improves metabolic stability compared to ortho/meta .
  • Phenyl substituents : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase affinity for serotonin receptors .
    Example Analog Comparison
CompoundStructural FeatureActivity
Target Compound 4-methoxypiperidineModerate COX-2 inhibition
Analog A 4-HydroxypiperidineReduced CNS penetration
Analog B 4-TrifluoromethylpiperidineEnhanced µ-opioid binding

How can researchers resolve contradictions in pharmacological data, such as variable efficacy across in vitro vs. in vivo models?

Advanced Research Question
Discrepancies often arise from bioavailability differences (e.g., poor blood-brain barrier penetration) or metabolic instability . Strategies include:

  • Pharmacokinetic Profiling : Assess plasma half-life (t½) and AUC via LC-MS/MS in rodent models .
  • Metabolite Identification : Use hepatic microsomes to identify oxidative metabolites (e.g., N-dealkylation) that reduce efficacy .
  • Formulation Adjustments : Nanoemulsions or PEGylation to enhance solubility and stability .

What methodologies are recommended for studying target interactions, such as binding affinity and mechanistic pathways?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., µ-opioid or COX-2) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) for hit validation .
  • Cellular Assays : Calcium flux or cAMP inhibition assays in HEK293 cells transfected with target GPCRs .

How can researchers design stability studies to evaluate the compound’s shelf life under varying storage conditions?

Basic Research Question

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks.
  • Analytical Monitoring : Track degradation products via HPLC-MS; common pathways include hydrolysis of the acetamide group or oxidation of the methoxypiperidine .
  • Storage Recommendations : Lyophilized form at -20°C in amber vials with desiccants for >12-month stability .

What computational tools are effective for predicting ADMET properties early in the drug development pipeline?

Advanced Research Question

  • ADMET Prediction : SwissADME for solubility (LogP ~2.5), permeability (Caco-2), and CYP450 inhibition .
  • Toxicity Profiling : ProTox-II to assess hepatotoxicity (e.g., mitochondrial dysfunction risks) .
  • BBB Penetration : BOILED-Egg model to estimate CNS availability (WLOGP vs. TPSA) .

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